molecular formula C9H6N2O2 B585592 Tolylene 2,4-Diisocyanate-15N2 CAS No. 1346599-79-8

Tolylene 2,4-Diisocyanate-15N2

Cat. No.: B585592
CAS No.: 1346599-79-8
M. Wt: 176.145
InChI Key: DVKJHBMWWAPEIU-LCTSPGJJSA-N
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Description

Tolylene 2,4-Diisocyanate-15N2 (TDI-15N2) is a stable isotope-labeled analog of toluene diisocyanate, a key industrial chemical used primarily in the production of polyurethane foams, elastomers, coatings, and adhesives . This high-purity reagent, where two nitrogen atoms are replaced with the stable 15N isotope, is designed exclusively for advanced analytical and research applications. It serves as an critical internal standard in mass spectrometry-based assays, enabling precise quantification of TDI in complex matrices, which is essential for accurate toxicokinetic and biomonitoring studies . Researchers leverage TDI-15N2 to investigate the compound's mechanism of action, including its impact on calcium signaling in ligand-gated ion channel receptors such as nicotinic acetylcholine receptors (nAChR) and P2X purinoceptors, providing insights into its potential neurotoxic effects . Furthermore, its application is vital for tracing the environmental fate and biological metabolism of TDI, helping to elucidate the pathways that lead to its recognized respiratory effects, including asthma, sensitization, and chemical bronchitis . As a highly reactive and moisture-sensitive compound, it requires storage under inert conditions and refrigeration . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures and must not be used in food, drugs, or household products.

Properties

CAS No.

1346599-79-8

Molecular Formula

C9H6N2O2

Molecular Weight

176.145

IUPAC Name

1-methyl-2,4-bis(oxomethylideneamino)benzene

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1

InChI Key

DVKJHBMWWAPEIU-LCTSPGJJSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Synonyms

2,4-Diisocyanato-1-methylbenzene-15N2;  Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2;  1,3-Diisocyanato-4-methylbenzene-15N2;  2,4-Diisocyanato-1-methylbenzene-15N2;  2,4-Diisocyanatotoluene-15N2;  2,4-TDI-15N2;  2,4-Toluene Diisocyanate-15N2;  2,4-Toluyl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Tolylene 2,4 Diisocyanate 15n2

General Synthetic Routes to Tolylene Diisocyanate (TDI)

The commercial production of TDI, an essential component in the manufacturing of polyurethanes, primarily relies on the phosgenation of Toluenediamine (TDA). wikipedia.orgmetu.edu.tr However, due to the extreme toxicity of phosgene (B1210022), significant research has been dedicated to developing safer, non-phosgene alternatives. ionike.comcore.ac.uk

Phosgenation of Toluenediamine Precursors

The traditional and most established method for TDI synthesis involves a multi-step process. wikipedia.org It begins with the nitration of toluene (B28343) to produce dinitrotoluene (DNT). This is followed by the reduction of DNT to yield 2,4-diaminotoluene (B122806) (TDA). wikipedia.orgmetu.edu.tr The final and critical step is the phosgenation of TDA, where it is treated with phosgene (COCl₂) to form TDI, with hydrogen chloride (HCl) as a significant byproduct. wikipedia.orgmdpi.com

The reaction can be carried out in both liquid and gas phases. mdpi.comgoogle.com The liquid-phase process is typically conducted in an inert organic solvent at temperatures ranging from 40 to 150 °C. mdpi.com Gas-phase phosgenation, on the other hand, occurs at higher temperatures, around 300–400 °C, often in the presence of an inert gas. mdpi.comgoogle.com The crude TDI mixture is then distilled to separate the isomers, most commonly resulting in an 80:20 mixture of 2,4-TDI and 2,6-TDI. wikipedia.org Theoretical studies have explored the mechanisms of TDA phosgenation, investigating various reaction pathways to optimize the formation of 2,4-TDI. nih.govresearchgate.net

A laboratory-scale synthesis can utilize triphosgene (B27547) as a solid, safer alternative to gaseous phosgene for the conversion of amine groups to isocyanates. metu.edu.tr

Non-Phosgene Routes (e.g., Carbonylation, Oxidative Carbonylation)

Growing safety and environmental concerns over the use of phosgene have spurred the development of alternative synthetic routes. ionike.comcore.ac.uk These non-phosgene methods aim to replace the hazardous reactant with less toxic alternatives.

One prominent non-phosgene approach is the carbonylation of dinitrotoluene . This can proceed via a toluene diethyl carbamate (B1207046) intermediate. The first stage can achieve yields of up to 90% using catalysts like precious metal halides and selenium compounds. The subsequent step involves the high-temperature pyrolysis of the biscarbamate to yield TDI. metu.edu.tr

Another significant method is the EniChem urethane (B1682113) pyrolysis process . This route involves the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate (DMC). TDA is then reacted with DMC to form a urethane intermediate, which is subsequently "cracked" at high temperatures (up to 350 °C) and low pressure to produce TDI. metu.edu.trscribd.com Research has shown that the catalytic synthesis of the intermediate, dimethyl toluene-2,4-dicarbamate (TDC), from TDA and DMC can yield up to 53.5% over a Zn(OAc)₂/α–Al₂O₃ catalyst, with the subsequent decomposition to TDI reaching a 92.6% yield. researchgate.net

Other non-phosgene strategies include:

Reductive carbonylation of nitro-compounds. ionike.com

Oxidative carbonylation of amine compounds. ionike.comscribd.com This process can use a Schiff Base-Type Ligand Catalyst with cobalt on a silica (B1680970) bead support. scribd.com

Reaction of organic formamides with diorganocarbonates. This method involves the synthesis and subsequent thermolysis of the reaction product to yield the isocyanate. google.com

Dehydrative synthesis from CO₂ and amines. This mild, metal-free approach uses dehydrating agents to convert dicarbamic acids (formed from the corresponding diamine and CO₂) into diisocyanates like TDI. scholaris.ca

Strategies for Nitrogen-15 (B135050) Isotopic Enrichment at Diisocyanate Functionalities

The introduction of ¹⁵N labels into the diisocyanate groups of TDI is crucial for specific analytical applications, such as NMR spectroscopy and metabolic tracing studies. nih.gov This is achieved by incorporating the isotope at an early stage of the synthesis.

Synthesis of Nitrogen-15 Labeled Toluenediamine Precursors

The most direct strategy for synthesizing Tolylene 2,4-Diisocyanate-¹⁵N₂ is to start with a ¹⁵N-labeled Toluenediamine (TDA) precursor. The synthesis of ¹⁵N-labeled amines often involves using a cost-effective and readily available ¹⁵N source, such as ¹⁵N-ammonium salt. bsb-muenchen.de

A general methodology for producing ¹⁵N-labeled primary amines involves the use of ¹⁵N-labeled phthalimide (B116566) as a key intermediate. This intermediate can then be coupled with appropriate starting materials to generate the desired amine. bsb-muenchen.de For the synthesis of ¹⁵N₂-TDA, one would start with the corresponding unlabeled toluene derivative and introduce the ¹⁵N-labeled amino groups. While specific literature on the direct synthesis of ¹⁵N₂-TDA is scarce, the principles of synthesizing ¹⁵N-labeled amino acids and other nitrogen-containing heterocycles can be adapted. nih.govbsb-muenchen.dedtic.mil For instance, methods used for creating ¹⁵N-labeled pyridine (B92270) and imidazole (B134444) derivatives often involve multi-step reactions starting with a simple ¹⁵N source. nih.gov

Phosgenation or Alternative Routes with 15N-Labeled Intermediates

Once the ¹⁵N₂-Toluenediamine precursor is synthesized, it can be subjected to either phosgenation or a non-phosgene route to yield the final ¹⁵N₂-TDI product.

Phosgenation: The synthesized ¹⁵N₂-TDA would be reacted with phosgene or a phosgene equivalent like triphosgene. wikipedia.orgmetu.edu.tr The reaction mechanism follows the established pathway, with the ¹⁵N atoms being incorporated directly into the isocyanate functionalities. The reaction would proceed as follows: CH₃C₆H₃(¹⁵NH₂)₂ + 2COCl₂ → CH₃C₆H₃(¹⁵NCO)₂ + 4HCl

Non-Phosgene Routes: Similarly, the ¹⁵N₂-TDA can be used in various non-phosgene processes. For example, in the EniChem process, it would be reacted with dimethyl carbonate to form the ¹⁵N-labeled urethane intermediate, which would then be pyrolyzed to give Tolylene 2,4-Diisocyanate-¹⁵N₂. scribd.comresearchgate.net The use of ¹⁵N-labeled intermediates has been documented in mechanistic studies, for example, using IR spectroscopy to observe ¹⁵N-labeled nitrene intermediates in other reactions. researchgate.net

Regioselective Synthesis of 2,4-Diisocyanate Isomer with 15N Labeling

Achieving regioselectivity to specifically produce the 2,4-isomer of TDI is a critical aspect of the synthesis, as the properties of polyurethane products are highly dependent on the isomer ratio. wikipedia.orgmetu.edu.tr The nitration of toluene, the initial step in the common synthetic route, naturally produces a mixture of isomers. Optimizing this step is key to controlling the final TDI isomer ratio. metu.edu.tr

The reactivity of the two isocyanate groups in 2,4-TDI differs; the group at the 4-position is approximately four times more reactive than the group at the 2-position. wikipedia.org This difference in reactivity is a key consideration in its application but is determined after the isomeric structure is established.

To ensure the final labeled product is predominantly the 2,4-isomer, the synthesis of the ¹⁵N₂-Toluenediamine precursor must be regioselective for the 2,4-diaminotoluene. This is typically controlled during the initial nitration of toluene, where reaction conditions can be adjusted to favor the formation of 2,4-dinitrotoluene (B133949) over other isomers. Subsequent reduction will then yield 2,4-diaminotoluene. While general strategies for regioselective synthesis exist for various organic compounds, specific documented methods for the regioselective synthesis of ¹⁵N₂-2,4-TDA are not widely available in the provided search results. researchgate.netresearchgate.net However, the established industrial processes for producing 2,4-TDI inherently involve methods to control and separate isomers to achieve the desired product ratios. wikipedia.org These purification methods, such as distillation, would be applied to the final ¹⁵N₂-TDI mixture to isolate the pure 2,4-isomer. wikipedia.org

Data Tables

Table 1: Key Intermediates and Products in the Synthesis of Tolylene 2,4-Diisocyanate-¹⁵N₂

Compound NameMolecular FormulaRole in Synthesis
TolueneC₇H₈Starting Material
2,4-Dinitrotoluene (DNT)C₇H₆N₂O₄Nitrated Intermediate
2,4-Toluenediamine (TDA)C₇H₁₀N₂Precursor to TDI
¹⁵N₂-2,4-ToluenediamineC₇H₁₀¹⁵N₂Isotopically Labeled Precursor
PhosgeneCOCl₂Reactant (Phosgenation Route)
Dimethyl Carbonate (DMC)C₃H₆O₃Reactant (Non-Phosgene Route)
Dimethyl toluene-2,4-dicarbamate (TDC)C₁₁H₁₄N₂O₄Intermediate (Non-Phosgene Route)
Tolylene 2,4-diisocyanate (TDI)C₉H₆N₂O₂Final Product
Tolylene 2,4-diisocyanate-¹⁵N₂C₉H₆¹⁵N₂O₂Final Labeled Product

Table 2: Comparison of Synthetic Routes for TDI

RouteKey ReactantsCatalyst ExamplesConditionsYieldKey Advantages/Disadvantages
Phosgenation Toluenediamine, PhosgeneNone typically required40-150°C (liquid) or 300-400°C (gas)HighEstablished, high yield; Uses highly toxic phosgene, produces HCl byproduct. wikipedia.orgmdpi.com
Non-Phosgene (via DMC) Toluenediamine, Dimethyl CarbonateZn(OAc)₂/α–Al₂O₃~250°C (TDC formation), 250-270°C (TDI formation)TDC: 53.5%, TDI: 92.6% researchgate.netAvoids phosgene; Requires high temperatures and catalysts. scribd.comresearchgate.net
Non-Phosgene (Carbonylation of DNT) Dinitrotoluene, Carbon MonoxidePalladium chloride, Selenium compoundsHigh temperature and pressureUp to 90% (first stage) metu.edu.trAvoids phosgene; Difficult catalyst regeneration, potential for toxic residues. metu.edu.tr

Isotopic Purity Assessment and Enrichment Determination Techniques

The verification of isotopic incorporation and the determination of isotopic purity are critical steps following the synthesis of Tolylene 2,4-diisocyanate-¹⁵N₂. These analytical procedures confirm the successful labeling and quantify the extent of ¹⁵N enrichment, which is essential for the compound's intended applications. A suite of sophisticated analytical techniques is employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the primary methods.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for assessing isotopic enrichment due to its ability to differentiate and quantify molecules based on their mass-to-charge ratio (m/z). For Tolylene 2,4-diisocyanate-¹⁵N₂, the incorporation of two ¹⁵N atoms in place of the naturally more abundant ¹⁴N atoms results in a predictable increase in the molecular weight of the compound.

High-resolution mass spectrometry (HRMS), particularly using Time-of-Flight (TOF) analyzers, provides the mass accuracy required to distinguish between different isotopologues. researchgate.netalmacgroup.com The analysis involves comparing the experimental isotopic pattern of the synthesized compound with the theoretical distribution. researchgate.netnist.gov The presence of a prominent peak corresponding to the mass of the fully labeled Tolylene 2,4-diisocyanate-¹⁵N₂ alongside the peak for the unlabeled compound allows for the calculation of isotopic enrichment. nih.gov The relative intensities of these peaks are used to determine the percentage of ¹⁵N incorporation. researchgate.net

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method for this analysis. nih.gov The sample is first separated by gas chromatography and then introduced into the mass spectrometer. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and precision by focusing on the specific m/z values of the labeled and unlabeled molecules. nih.gov A case study on a compound containing two ¹³C and two ¹⁵N atoms highlighted the utility of UHPLC/MS for extracting and integrating the signals of each resolved isotope to quantify the labeled composition. almacgroup.com

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) offers another highly precise method for determining ¹⁵N enrichment. buffalo.eduucdavis.edu In this technique, the sample is combusted, converting the organic material into simple gases like N₂ and CO₂. ucdavis.edu The resulting N₂ gas is then introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹⁵N to ¹⁴N with very high precision. This bulk analysis method provides a global average of the isotopic enrichment in the sample. ucdavis.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can also be used to determine the level of isotopic enrichment. wikipedia.org While ¹H and ¹³C NMR are common, ¹⁵N NMR is particularly useful for directly observing the labeled nuclei. wikipedia.orghuji.ac.il Since ¹⁵N has a spin of ½, it yields sharp NMR signals, unlike the quadrupolar ¹⁴N nucleus which can cause significant line broadening. wikipedia.orghuji.ac.il The low natural abundance and lower gyromagnetic ratio of ¹⁵N mean that enrichment is often necessary to obtain a good signal-to-noise ratio. huji.ac.il

The determination of ¹⁵N enrichment can also be achieved indirectly through ¹H or ¹³C NMR by observing the coupling between these nuclei and the ¹⁵N nucleus (J-coupling). nih.gov For instance, in ¹H NMR, a proton attached to a ¹⁴N atom typically shows a broad signal or a 1:1:1 triplet, whereas a proton attached to a ¹⁵N atom will appear as a sharp doublet due to the ¹J(¹⁵N,¹H) coupling. nih.gov The relative integration of these signals allows for the calculation of the isotopic enrichment level. nih.gov

The table below summarizes the key analytical techniques used for the isotopic purity and enrichment assessment of ¹⁵N-labeled compounds like Tolylene 2,4-diisocyanate-¹⁵N₂.

Analytical TechniquePrincipleInformation ObtainedKey Advantages
High-Resolution Mass Spectrometry (HRMS) Measures precise mass-to-charge ratios of ions.Isotopic distribution, molecular weight confirmation, % enrichment.High mass accuracy and resolution to separate isotopologues. researchgate.netalmacgroup.com
Gas Chromatography-Mass Spectrometry (GC/MS) Separates volatile compounds before mass analysis.Purity of the compound and isotopic enrichment of the analyte.Excellent for separating the target compound from impurities. nih.govnih.gov
Elemental Analysis-Isotope Ratio MS (EA-IRMS) Sample combustion followed by mass analysis of resulting N₂ gas.Precise bulk ¹⁵N/¹⁴N ratio, overall isotopic enrichment.Very high precision for bulk isotope ratio measurements. buffalo.eduucdavis.edu
¹⁵N NMR Spectroscopy Direct detection of the resonance of ¹⁵N nuclei.Confirmation of label position, structural integrity, enrichment level.Provides direct evidence of ¹⁵N incorporation and its chemical environment. wikipedia.org
¹H or ¹³C NMR Spectroscopy Detection of ¹H or ¹³C nuclei and their coupling to ¹⁵N.Isotopic enrichment via analysis of J-coupling patterns.More sensitive than direct ¹⁵N detection; uses common NMR instruments. nih.govnih.gov

Mechanistic and Kinetic Investigations Utilizing Tolylene 2,4 Diisocyanate 15n2

Fundamental Reaction Mechanisms of Isocyanate Groups

The chemistry of the isocyanate (-N=C=O) group is dominated by its high reactivity toward nucleophiles. This reactivity is central to the formation of polyurethanes and related polymers.

The primary reaction of isocyanates involves the nucleophilic addition across the carbon-nitrogen double bond. kuleuven.be

Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate). This is the foundational reaction for the polyurethane industry. kuleuven.beresearchgate.net The mechanism is a concerted nucleophilic addition at the N=C bond. researchgate.net Studies on various aryl isocyanates have confirmed that the reaction typically follows second-order kinetics. rsc.org The reactivity can be influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be

Reaction with Amines: Primary and secondary amines react vigorously with isocyanates to form ureas. aub.edu.lbresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols. researchgate.netcanada.ca The reactivity of the amine is enhanced by electron-donating substituents, while the reactivity of the isocyanate is increased by electron-attracting substituents. aub.edu.lb

Reaction with Water: Water reacts with isocyanates in a two-step process. First, an unstable carbamic acid intermediate is formed. This intermediate then decomposes to yield a primary amine and carbon dioxide gas. researchgate.netnih.gov The newly formed primary amine can then rapidly react with another isocyanate group to form a disubstituted urea (B33335). researchgate.netcanada.ca This reaction is critical in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent. researchgate.net

Table 1: Summary of Fundamental Nucleophilic Addition Reactions of Isocyanates
NucleophileInitial ProductFinal Product(s)General Reaction Rate Comparison
Alcohol (R'-OH)UrethaneUrethaneModerate
Amine (R'-NH₂)UreaUreaFastest
Water (H₂O)Carbamic Acid (Unstable)Amine + CO₂; subsequently UreaFast

In the absence of active hydrogen compounds or in the presence of specific catalysts, isocyanates can react with themselves. Dimerization leads to the formation of uretidinediones (cyclic dimers). Trimerization, which is often favored, results in the formation of highly stable, six-membered isocyanurate rings. These trimerization reactions are crucial for creating cross-linked, rigid polyurethane networks with enhanced thermal stability.

The N-H group present in the newly formed urethane and urea linkages can also act as a nucleophile, reacting with another isocyanate molecule. These subsequent reactions, which typically occur at elevated temperatures (above 100°C), lead to the formation of allophanates (from urethanes) and biurets (from ureas). researchgate.net These reactions introduce branching and cross-linking into the polymer structure, significantly impacting the material's final mechanical properties.

Dimerization and Trimerization Pathways of Isocyanates

Elucidation of Reaction Pathways through ¹⁵N Isotopic Tracing

The incorporation of ¹⁵N into the isocyanate groups of Tolylene 2,4-diisocyanate provides a definitive method for tracking the fate of the nitrogen atoms throughout the complex network of possible reactions. symeres.comwikipedia.org

By using Tolylene 2,4-diisocyanate-¹⁵N₂, each product and intermediate containing a nitrogen atom originating from the isocyanate will be labeled. Analytical techniques such as ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) can then be employed to identify and quantify these species. researchgate.netnih.gov

For example, in a competitive reaction system containing both an alcohol and water, ¹⁵N NMR could distinguish and quantify the formation of ¹⁵N-labeled urethane, urea, allophanate (B1242929), and biuret (B89757). researchgate.net This allows researchers to precisely map the reaction pathways and determine the selectivity of the isocyanate towards different nucleophiles under various conditions. This method is superior to conventional techniques which may struggle to differentiate between the various N-H containing structures simultaneously present in the reaction mixture.

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.orgcore.ac.uk This effect is particularly pronounced if the bond to the isotopic atom is being formed or broken in the rate-determining step of the reaction. wikipedia.orgoup.com By comparing the reaction rate of normal TDI (containing ¹⁴N) with that of Tolylene 2,4-diisocyanate-¹⁵N₂, a nitrogen KIE (k¹⁴/k¹⁵) can be calculated. libretexts.org

A "normal" primary KIE (k¹⁴/k¹⁵ > 1) would be expected if the C-N bond is significantly formed or broken in the transition state of the rate-limiting step, as is proposed for the nucleophilic addition mechanism. core.ac.uk The magnitude of the KIE can provide valuable information about the structure of the transition state. core.ac.uk If the isotopic substitution occurs at a position not directly involved in bond-breaking or formation in the slow step, a much smaller or non-existent secondary KIE is observed. wikipedia.org Therefore, measuring the KIE in the reactions of TDI with alcohols or amines can provide conclusive evidence for which step in the reaction sequence is the slowest, thereby validating the proposed mechanism. dtic.mil

Table 2: Illustrative Nitrogen Kinetic Isotope Effects (KIE) in Isocyanate Reactions
Reaction StepExpected KIE (k¹⁴/k¹⁵) ValueInterpretation
Nucleophilic attack on isocyanate carbon (Rate-Determining)> 1.02Indicates a normal primary KIE; the N=C bond is altered in the transition state, confirming this step is rate-limiting. core.ac.uk
Proton transfer from a pre-formed complex (Rate-Determining)≈ 1.00Indicates no significant KIE; the nitrogen atom's bonding is not substantially changed in the transition state of this step. wikipedia.org
Formation of allophanate/biuret (Rate-Determining)> 1.02Indicates the N-H bond of the urethane/urea is involved in the rate-limiting step of the cross-linking reaction.

Tracing Nitrogen Atoms in Reaction Products and Intermediates

Kinetic Studies of Tolylene 2,4-Diisocyanate Reactions

Kinetic studies are fundamental to understanding the rate at which polyurethane and polyurea-forming reactions proceed. The asymmetric nature of Tolylene 2,4-diisocyanate, with its two isocyanate (NCO) groups at positions 2 and 4, results in different reactivities, which complicates kinetic analysis. The NCO group at the 4-position (para) is generally more reactive than the sterically hindered group at the 2-position (ortho). researchgate.net

The reaction between diisocyanates and alcohols (urethanization) is often modeled as a second-order reaction. researchgate.net Kinetic investigations focusing on the reaction of 2,4-TDI with alcohols like 1-butanol (B46404) have been conducted under various conditions to determine rate constants and activation energies. For instance, studies in non-polar liquid hydrocarbon media have established second-order kinetics for these reactions under isothermal conditions. researchgate.net

The reactivity of the two isocyanate groups is not constant throughout the reaction. After the more reactive para-NCO group has reacted, the reactivity of the remaining ortho-NCO group is further decreased. researchgate.net However, research has also shown that during the final stages of polyurethane formation, the reactivities of aromatic TDI and aliphatic diisocyanates can level off. researchgate.net The dimerization of 2,4-TDI to form a uretdione is a reversible reaction, with an activation energy reported to be around 87.9 kJ/mol for the initial process. nih.govresearchgate.net The rate of this dimerization is slow, estimated at approximately 0.005% per day at 40°C. nih.gov

Table 1: Example Kinetic Parameters for TDI Reactions

Reactants Reaction Type Kinetic Model Activation Energy (Ea) Source
2,4-TDI + 1-Butanol Urethanization Second-Order Not specified researchgate.net
2,4-TDI Dimerization Not specified 87.9 kJ/mol nih.gov
2,4-TDI Trimerization Not specified 66.9 kJ/mol nih.gov

This table is generated based on data for unlabeled Tolylene 2,4-diisocyanate, which provides a baseline for its ¹⁵N₂ isotopologue.

The rates of TDI reactions are highly sensitive to catalysts and environmental conditions. The presence of a catalyst can not only accelerate the reaction but also influence the relative reactivity of the two NCO groups.

Catalysts:

Tertiary Amines: The basicity of amines has a strong catalytic effect on isocyanate reactions. poliuretanos.net Triethylamine, for example, is a known catalyst for the reaction between diisocyanates and alcohols. acs.org

Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and effective catalyst that can significantly increase the rate of polyurethane formation. researchgate.netresearchgate.net It has been shown to level the reactivities of the different functional groups in asymmetric molecules. researchgate.net

Alcohols: In the absence of other catalysts, the alcohol reactant itself can act as an auto-catalyst, participating in the transition state. researchgate.net

Environmental Factors:

Water: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. mst.eduamericanchemistry.com This amine can then rapidly react with another isocyanate group to form a urea linkage. The reaction between an amine and an isocyanate is estimated to be thousands of times faster than the reaction between water and an isocyanate. americanchemistry.com Computational studies have shown that water clusters can act as catalysts for the hydrolysis of TDI, with water trimers and tetramers significantly accelerating the reaction by forming hydrogen-bonded ring transition states. researchgate.net

Temperature: Temperature has a significant effect on reaction rates. The dimerization of TDI is reversible at elevated temperatures (above 150°C), and the free isocyanate groups react rapidly with alcohols at temperatures above 80°C. researchgate.net

Table 2: Influence of Catalysts on TDI Reactions

Catalyst Reaction Effect Source
Dibutyltin dilaurate (DBTDL) Polyurethane formation Accelerates reaction, levels reactivity of NCO groups researchgate.net
Tertiary Amines (e.g., Triethylamine) Urethanization Strong catalytic effect poliuretanos.netacs.org
Water Clusters (e.g., (H₂O)₃) Hydrolysis Accelerates reaction via proton transport researchgate.net

Reaction Order and Rate Constant Determination

Computational and Theoretical Chemistry Approaches

Computational chemistry provides deep insights into the reactivity of Tolylene 2,4-diisocyanate at a molecular level, complementing experimental findings. These methods are crucial for understanding reaction pathways, transition state geometries, and the energetic barriers that govern reaction rates.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the mechanisms of TDI reactions in detail. These studies can map out the potential energy surface of a reaction, identifying the structures of intermediates and transition states.

Hydrolysis: DFT studies on the hydrolysis of 2,4-TDI have shown that the reaction is significantly accelerated by water molecules acting as a proton conduit. Calculations indicated that the energy barrier for the reaction with a water trimer is substantially lower than with a water monomer or dimer. researchgate.net

Oligomerization: The mechanisms for the dimerization and trimerization of TDI have been explored using high-level computational protocols like G3MP2B3. For the formation of the uretdione ring (dimerization), the lowest energy transition state was identified. For trimerization, a two-step mechanism was found to have significantly lower activation barriers compared to a concerted one-step mechanism (94.7 and 60.5 kJ/mol for the two steps in the gas phase). nih.gov

Reactivity Differences: Theoretical calculations have confirmed the higher reactivity of aromatic isocyanates like TDI compared to aliphatic ones. The free energy of activation for the reaction of TDI with a polymer was found to be approximately 10 kcal/mol lower than that for an aliphatic isocyanate, which was attributed to hyperconjugative interactions and lower steric hindrance in the activated complex. jatm.com.br

Table 3: Calculated Activation Barriers for TDI Reactions

Reaction Method Phase Activation Barrier Source
Dimerization (Uretdione formation) G3MP2B3 Gas 94.4 kJ/mol nih.gov
Trimerization (Step 1) qG3MP2B3 Gas 94.7 kJ/mol nih.gov
Trimerization (Step 2) qG3MP2B3 Gas 60.5 kJ/mol nih.gov

Molecular Dynamics (MD) simulations are used to study the physical properties and dynamic behavior of isocyanate-based systems. While the development of accurate atomistic models for reactive MD simulations of isocyanates is an ongoing area of research, current applications provide valuable information. mdpi.comresearchgate.netuni-due.de

MD simulations can unravel the complex interplay between molecular structure, local interactions, and the physical properties of isocyanate liquids and polymers. mdpi.com For instance, simulations have been used to characterize the structure of polyurethanes and analyze the dynamic trajectories of macromolecules at various temperatures, which correlate with experimental measurements. nih.gov In the context of reactivity, MD can be used to study the interaction energies between different isocyanates and other molecules, providing insights into factors that determine the preferred reaction pathways. nih.gov By simulating the conformational changes and intermolecular interactions, MD helps to build a more complete picture of the phenomena that govern isocyanate reactivity during processing and polymerization. uni-due.de

Advanced Analytical Methodologies for Tolylene 2,4 Diisocyanate 15n2 and Its Derivatives

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, renowned for its high accuracy and precision. The method involves the addition of a known quantity of an isotopically labeled version of the analyte, such as Tolylene 2,4-Diisocyanate-15N2, to the sample prior to processing. This labeled compound, or "internal standard," behaves almost identically to the unlabeled native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample loss during preparation is compensated for, leading to highly reliable quantification. epa.gov

The foundation of accurate IDMS is the availability of high-purity, well-characterized reference materials. The synthesis of this compound requires specialized chemical procedures starting from 15N-labeled precursors. While specific synthesis routes for TDI-15N2 are proprietary, they generally follow established pathways for isocyanate production, such as the phosgenation of the corresponding isotopically labeled diamine, 2,4-toluenediamine-15N2 (TDA-15N2).

The development process for a reference material involves:

Chemical Synthesis: A multi-step synthesis to incorporate the 15N isotopes into the toluene (B28343) diamine structure before converting it to the diisocyanate. Labeled precursors, such as TDA-[15N2], are available from specialized chemical suppliers. researchgate.net

Purification: Rigorous purification of the final product, often using techniques like distillation and chromatography, to ensure high chemical purity.

Characterization and Certification: Extensive characterization to confirm the chemical structure and determine the exact isotopic enrichment and concentration. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic techniques. The final certified reference material provides the basis for preparing accurate calibration standards for IDMS analysis.

In biomonitoring studies, where TDI reacts with biological macromolecules, labeled standards of the reaction products are also developed. For instance, isotopically labeled adducts of TDI with amino acids, such as 3A4MP-[13C6,15N2]Lys, have been synthesized to serve as internal standards for quantifying TDI-protein adducts in biological samples. researchgate.net

The use of this compound as an internal standard in IDMS enables the detection and quantification of TDI and its derivatives at ultra-trace levels. This is particularly crucial for environmental and biological monitoring, where concentrations can be exceedingly low. The high specificity of tandem mass spectrometry (MS/MS) combined with the corrective power of the isotopic standard allows for the reliable measurement of analytes at concentrations that would be undetectable by other methods.

Research has demonstrated the effectiveness of this approach. For example, an isotope dilution UPLC-MS/MS method for the urinary biomarkers of TDI (the corresponding diamines, TDA) achieved method detection limits in the picogram-per-milliliter (pg/mL) range. researchgate.net Another highly sensitive method using high-performance liquid chromatography coupled with coordination ion spray tandem mass spectrometry (HPLC-CIS-MS/MS) reported a limit of detection (LOD) as low as 0.039 nanograms per milliliter (ng/mL) for 2,4-TDI in solution. rsc.org These low detection limits are essential for assessing exposure in sensitized individuals who may react to minute amounts of the chemical. rsc.org

Table 1: Isotope Dilution Mass Spectrometry for TDI Derivatives

AnalyteIsotopic StandardAnalytical TechniqueMatrixReported Detection LimitReference
Aromatic Diamines (including 2,4-TDA)2,4-TDA-[15N2]UPLC-APCI-MS/MSHuman Urine10-100 pg/mL researchgate.net
TDI-Lysine Adducts3A4MP-[13C6,15N2]LysLC-MS/MSHuman AlbuminNot specified researchgate.net
2,4-TDI MonomerNot specified (method principle)HPLC-CIS-MS-MSSolution0.039 ng/mL rsc.org

Development of Reference Materials and Standards

Nuclear Magnetic Resonance (NMR) Spectroscopy with 15N Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While natural abundance 15N NMR is often challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the 15N nucleus, the use of compounds intentionally enriched with 15N, such as this compound, overcomes these limitations and provides a wealth of structural information. researchgate.net

15N NMR spectroscopy is exceptionally powerful for the structural verification of this compound. The two 15N atoms in the molecule are in chemically non-equivalent environments—one isocyanate group is ortho to the methyl group, while the other is para. This difference in the chemical environment leads to two distinct signals in the 15N NMR spectrum, providing unambiguous confirmation of the 2,4-isomer structure and ruling out the presence of other positional isomers like the 2,6-isomer.

The chemical shifts of the 15N nuclei are highly sensitive to the electronic environment, making 15N NMR an excellent probe for studying molecular structure. researchgate.net Furthermore, scalar couplings between 15N and other nuclei (e.g., 13C and 1H) can provide definitive evidence of through-bond connectivity, further solidifying the structural assignment.

The true analytical power of 15N enrichment is realized in multi-nuclear NMR experiments (e.g., 1H, 13C, 15N) for studying the reactions of this compound. When TDI reacts, for instance, with an alcohol to form a urethane (B1682113), the chemical environment of the nitrogen atom changes dramatically. This change is directly observable in the 15N NMR spectrum, where the signal corresponding to the isocyanate nitrogen (-N=C=O) disappears and a new signal for the urethane nitrogen (-NH-C=O) appears at a different chemical shift.

By using two-dimensional correlation experiments like 1H-15N HSQC (Heteronuclear Single Quantum Coherence), one can directly correlate specific protons to the nitrogen atoms they are attached to. For example, in a urethane product formed from TDI-15N2, the HSQC spectrum would show a correlation between the urethane N-H proton and the 15N nucleus. The magnitude of the one-bond coupling constant (¹J(15N,1H)), typically around 90 Hz, is characteristic of a single bond between nitrogen and hydrogen and provides conclusive evidence for the formation of the urethane linkage. d-nb.info This approach is invaluable for characterizing reaction products, identifying intermediates, and understanding reaction mechanisms in detail.

Table 2: Expected NMR Characteristics for this compound and its Urethane Derivative

CompoundNucleusExpected ObservationStructural Information Gained
This compound15NTwo distinct signals for the two NCO groups.Confirms 2,4-isomer structure due to chemical non-equivalence.
13CCoupling (e.g., ²J(15N,13C)) to adjacent carbons in the aromatic ring.Confirms connectivity and positional isomerism.
Urethane Product (from reaction with ROH)15NAppearance of new signals in the urethane region, distinct from the isocyanate region.Confirms conversion of isocyanate groups to urethane linkages.
1H-15N HSQCCorrelation peak between the N-H proton and the 15N nucleus with ¹J(15N,1H) ≈ 90 Hz.Unambiguously identifies the N-H bond in the newly formed urethane group.

15N NMR for Structural Characterization and Positional Isomerism

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are the workhorses for the quantitative analysis of isocyanates. The use of this compound as an internal standard significantly enhances the performance of these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a preferred method for analyzing TDI, particularly in complex matrices like biological fluids or environmental samples. The analysis often involves derivatizing the highly reactive isocyanate groups to form stable products suitable for chromatographic separation. nih.gov However, modern methods are also capable of analyzing the underivatized compound. d-nb.info

In a typical LC-MS/MS workflow using isotope dilution, a known amount of this compound is added to the sample. Both the native analyte and the labeled standard are extracted and subjected to LC separation, usually on a reversed-phase C18 column. researchgate.net They co-elute from the column and enter the mass spectrometer. Using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the 15N2-labeled standard. This high specificity eliminates interferences from the sample matrix, while the ratio of the analyte signal to the internal standard signal provides robust and accurate quantification. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of TDI, especially for separating and quantifying its isomers, 2,4-TDI and 2,6-TDI. scribd.com Similar to LC-MS/MS, the use of this compound as an internal standard is crucial for accurate quantification. The sample preparation may involve derivatization to increase the thermal stability and volatility of the analyte for GC analysis. cdc.gov

During GC-MS analysis, the labeled and unlabeled compounds co-elute from the GC column and are subsequently ionized, typically by electron ionization (EI). nih.gov The mass spectrometer separates the ions based on their mass-to-charge ratio. Quantification is achieved by comparing the peak area of a characteristic ion of the native 2,4-TDI to that of the corresponding ion from the this compound standard. This isotope dilution approach effectively corrects for variations in injection volume and potential matrix-induced analytical suppression or enhancement.

Table 3: Comparison of Chromatographic Methods for TDI Analysis

ParameterLC-MS/MSGC-MS
Principle Separation of analytes in liquid phase followed by MS/MS detection.Separation of volatile analytes in gas phase followed by MS detection.
Internal Standard This compound or its labeled derivatives (e.g., TDA-15N2). researchgate.netThis compound.
Sample Preparation Often involves derivatization (e.g., with dibutylamine) or direct analysis after extraction. nih.govOften requires derivatization to improve volatility and thermal stability. cdc.gov
Typical Column Reversed-phase (e.g., C18). researchgate.netCapillary column (e.g., PTE-5). nih.gov
Ionization Soft ionization (e.g., ESI, APCI). researchgate.netHard ionization (e.g., EI). nih.gov
Advantages High sensitivity and specificity (MS/MS), suitable for non-volatile derivatives and complex matrices.Excellent separation of isomers, provides structural information from fragmentation patterns. scribd.com

Detection and Quantification of Reaction Products and Adducts

The detection and quantification of reaction products and adducts of Tolylene 2,4-diisocyanate (TDI) are critical for monitoring exposure and understanding its biological and environmental fate. Various analytical techniques are employed, often involving derivatization to create stable compounds suitable for analysis.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental to these analyses. nih.govinchem.org HPLC, often coupled with ultraviolet (UV), fluorescence, or electrochemical detection, is a common technique for measuring TDI and its derivatives. inchem.org To enhance detection, derivatizing agents such as 1-(2-methoxyphenyl)piperazine, 1-(9-anthracenylmethyl)piperazine, and tryptamine (B22526) are used to form stable urea (B33335) derivatives. nih.gov Another approach involves using 1-(2-pyridyl)piperazine (B128488) as a derivatizing agent, followed by HPLC with UV detection. nih.gov For greater sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) and GC-mass spectrometry (GC/MS) are employed. nih.gov

A significant challenge in TDI analysis is distinguishing between exposure to TDI itself and its hydrolysis product, toluene diamine (TDA). researchgate.net To address this, methods targeting isocyanate-specific adducts have been developed. For instance, isotope dilution mass spectrometry can measure TDI-lysine adducts formed with albumin, providing a specific biomarker of TDI exposure. researchgate.net This method identified adducts such as Nε-[({3-amino-4-methylphenyl}amino)carbonyl]-lysine, Nε-[({5-amino-2-methylphenyl}amino)carbonyl]-lysine, and Nε-[({3-amino-2-methylphenyl}amino)carbonyl]-lysine. researchgate.net

In biological samples like urine and plasma, TDI-protein adducts are often hydrolyzed to release the corresponding TDA, which is then derivatized and analyzed by GC/MS. nih.gov This process typically involves acid hydrolysis to free the amine from the protein adducts. nih.gov

A highly sensitive method for quantifying residual 2,4-TDI and 2,6-TDI in materials like foams utilizes HPLC-CIS-MS-MS (coordination ion spray-tandem mass spectrometry). This technique can achieve detection limits as low as 0.039 ng/mL for 2,4-TDI, a significant improvement over conventional HPLC-UVF methods. nih.gov

Table 1: Analytical Methods for TDI Reaction Products and Adducts

Analytical TechniqueDerivatizing Agent/Target AnalyteDetection MethodKey FindingsReference
HPLC1-(2-methoxyphenyl)piperazine, 1-(9-anthracenylmethyl)piperazine, tryptamineUV, FluorescenceForms stable urea derivatives for detection. nih.gov
HPLC1-(2-pyridyl)piperazineUVForms stable urea derivatives. nih.gov
LC/MSdi-n-butylamineMass SpectrometryAnalysis of derivatized TDI. nih.gov
GC/MSPentafluoropropionic anhydride (B1165640) or Heptafluorobutyric anhydrideMass SpectrometryAnalysis of perfluoroacylated amide derivatives of TDA from hydrolyzed protein adducts. nih.gov
Isotope Dilution MSTDI-lysine adductsMass SpectrometryAllows for specific determination of TDI exposure by measuring isocyanate-specific albumin adducts. researchgate.net
HPLC-CIS-MS-MSUnreacted 2,4-TDI and 2,6-TDI monomersTandem Mass SpectrometryAchieves very low detection limits (e.g., 0.039 ng/mL for 2,4-TDI) in materials. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular formulas of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions.

In the analysis of TDI adducts, HRMS plays a crucial role in identifying the exact chemical structure. For instance, when studying the reaction of TDI with blood proteins like albumin, HRMS can confirm the elemental composition of the resulting adducts. researchgate.net This is particularly important for distinguishing between different potential reaction products and confirming the site of adduction on the protein. researchgate.net

One application of HRMS is in the analysis of TDI-hemoglobin adducts. After hydrolysis and derivatization, GC coupled with high-resolution mass spectrometry with negative chemical ionization can be used for analysis. nih.gov This technique provides the high mass accuracy needed to confirm the identity of the perfluoroacylated amide derivatives. nih.gov

The use of isotopically labeled compounds, such as this compound, in conjunction with HRMS, offers a powerful strategy. The known mass shift introduced by the 15N isotopes provides a clear signature in the mass spectrum, facilitating the identification of nitrogen-containing reaction products and adducts. The precise mass measurement by HRMS can confirm the presence of the two 15N atoms in the molecule, thereby validating the identity of the labeled compound and its derivatives.

For example, in a study of lysine (B10760008) adducts of TDI, a triple quadrupole mass spectrometer was operated in a mode to maximize the molecular ion signal for compounds like [M+1]+ = m/z 295.1 for various TDI-lysine adducts and [M+1]+ = m/z 303.1 for the isotopically labeled internal standard 3A4MP–[13C6, 15N2]Lys. researchgate.net While this study used a triple quadrupole instrument, the principle of using exact mass for confirmation is central to HRMS.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for analyzing the vibrational modes of molecules, providing detailed information about their structure and bonding. These methods are particularly useful for studying this compound and its reactions.

The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2250-2280 cm-1. researchgate.net The position and shape of this band are sensitive to the chemical environment of the molecule. The FT-IR spectrum of Tolylene-2,4-diisocyanate (TDI) shows a prominent peak in this region. researchgate.net Raman spectroscopy is complementary to IR spectroscopy and can also be used to identify the isocyanate group. chemicalbook.comacs.org

Isotopic Shifts in Vibrational Spectra

The substitution of 14N with 15N in this compound leads to predictable shifts in its vibrational spectra. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Replacing a lighter isotope with a heavier one increases the reduced mass, resulting in a lower vibrational frequency (a downshift in the spectrum). libretexts.org

For the -N=C=O group, the stretching vibration involves the nitrogen atom. The isotopic shift for the 15N=C=O stretch can be calculated and provides a definitive way to assign this vibrational mode. The observation of this shift confirms the successful incorporation of the 15N label into the diisocyanate molecule.

Studies on other 15N-labeled compounds have demonstrated the utility of this approach. For example, in a study of dinitrogen complexes, 15N2 isotope labeling resulted in a significant shift in the N-N stretching frequency in the IR spectrum, confirming the assignment of this vibrational mode. acs.org Similarly, in the matrix isolation and characterization of aminoisocyanate, 15N isotope-shifted bands were observed for the isocyanate stretching modes. caltech.edu

Table 2: Predicted and Observed Isotopic Shifts in Vibrational Spectra

Vibrational ModeTypical Frequency (cm⁻¹)IsotopeExpected ShiftReference
-N=C=O asymmetric stretch2250-2280¹⁵NDownshift researchgate.netlibretexts.org
N-N stretch (in a dinitrogen complex)~1909¹⁵N₂Downshift of ~61 cm⁻¹ acs.org
Isocyanate stretch (in aminoisocyanate)2259.03 and 2212.02¹⁵NDownshift to 2238.78 and 2194.18 cm⁻¹ caltech.edu

Real-time Monitoring of Reaction Progress

Infrared spectroscopy is particularly well-suited for the real-time monitoring of reactions involving isocyanates. inchem.org The strong and distinct absorption of the -N=C=O group allows its concentration to be tracked throughout a chemical process.

As TDI reacts, for example, in the formation of polyurethanes, the intensity of the isocyanate peak at ~2270 cm-1 will decrease. Concurrently, new peaks corresponding to the formation of urethane linkages will appear. The urethane group (-NH-C=O) exhibits characteristic absorptions, such as the N-H stretch (around 3300 cm-1) and the C=O stretch (around 1700-1730 cm-1). researchgate.net

By continuously recording the IR spectrum of the reaction mixture, it is possible to follow the disappearance of the reactant (TDI) and the appearance of the product (urethane). This provides valuable kinetic data and allows for the determination of reaction endpoints. For example, the complete disappearance of the isocyanate peak indicates that the reaction has gone to completion. researchgate.net

This real-time monitoring capability is crucial for process control in the industrial production of polyurethane foams and coatings, ensuring product quality and consistency. ca.gov Instruments designed for real-time monitoring of TDI are available and can be used to optimize manufacturing processes. meterdata.com

Research on Polymeric Systems Incorporating Tolylene 2,4 Diisocyanate 15n2

Polyurethane Chemistry and Polymerization Mechanisms

Polyurethanes are a versatile class of polymers formed through the reaction of diisocyanate or polyisocyanate monomers with polyols. The fundamental reaction involves the addition of an alcohol's hydroxyl (-OH) group across the isocyanate's carbon-nitrogen double bond (-N=C=O) to form a urethane (B1682113) linkage. wikipedia.org The reactivity of the two isocyanate groups on the tolylene 2,4-diisocyanate (TDI) molecule differs; the group at the 4-position is approximately four times more reactive than the one at the 2-position. wikipedia.org This differential reactivity is a key factor influencing the polymerization process and the final polymer structure. While polyurethane formation is classically described as a step-growth polymerization, some studies indicate that, particularly in the presence of certain catalysts, chain-growth mechanisms can also play a significant role. rsc.org

Step-growth polymerization is the primary mechanism for polyurethane synthesis. numberanalytics.com This process is characterized by the stepwise reaction between the functional groups of monomers to form dimers, trimers, and progressively larger oligomers. numberanalytics.comfiveable.me Unlike chain-growth polymerization, there is no distinct initiation step; any two molecular species with reactive end groups can react. fiveable.mefiveable.me

Key characteristics of step-growth polymerization include:

A gradual increase in polymer molecular weight throughout the reaction. numberanalytics.com

Rapid consumption of monomer early in the process. fiveable.me

The requirement of high conversion rates (a large fraction of functional groups reacted) to achieve high molecular weight polymers. numberanalytics.com

The relationship between the average number of monomer units per polymer chain, known as the degree of polymerization (Xn), and the fractional conversion of functional groups (p) is described by the Carothers equation: Xn = 1 / (1 - p). fiveable.me This equation underscores the need for near-complete reaction to produce long polymer chains.

Linear polyurethanes are formed from the reaction of bifunctional diisocyanates and diols. However, to enhance mechanical properties, thermal stability, and solvent resistance, three-dimensional polymer networks are created through cross-linking. carbodiimide.comacs.org This can be achieved through several methods:

Internal Cross-linking: This involves incorporating a monomer with a functionality greater than two, such as a triol or a tri-isocyanate, into the initial reaction mixture. carbodiimide.com

External Cross-linking: A cross-linking agent is added to a linear or branched prepolymer, which then reacts to form the network, often during a final curing step. carbodiimide.com

Allophanate (B1242929) and Biuret (B89757) Formation: The isocyanate group can further react with the N-H protons of existing urethane or urea (B33335) linkages, respectively. The reaction with a urethane forms an allophanate linkage, while the reaction with a urea forms a biuret linkage. polymersynergies.net These reactions create branch points and cross-links within the polymer structure.

Isocyanurate Formation: Isocyanate groups can also react with each other in a cyclotrimerization reaction to form highly stable isocyanurate rings, which act as rigid, trifunctional cross-links in the polymer network. researchgate.netacs.org

Investigations into these cross-linked networks are crucial for understanding structure-property relationships in polyurethane materials. researchgate.net Techniques like infrared (IR) spectroscopy are often used to monitor the disappearance of the isocyanate absorption band, indicating complete reaction during network formation. nih.gov

Step-Growth Polymerization Processes

Role of ¹⁵N-Labeled Diisocyanate in Understanding Polymer Architecture

The use of Tolylene 2,4-diisocyanate-¹⁵N₂ provides a direct method for studying polymer architecture. The ¹⁵N isotope, while having a low natural abundance (0.36%), has a wide chemical shift range that is highly sensitive to the local electronic environment, making ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy an ideal tool. nih.govnasa.gov In polymer science, solid-state ¹⁵N NMR, particularly using techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS), is employed to analyze the complex, insoluble structures of cross-linked polyurethanes. polymersynergies.netresearchgate.net

The primary advantages of using ¹⁵N-labeled isocyanates in these studies are:

Signal Specificity: All observed NMR signals originate from the labeled isocyanate-derived units, eliminating interference from the typically unlabeled polyol or other components. polymersynergies.netresearchgate.net

Spectral Simplicity: Compared to ¹H or ¹³C NMR, ¹⁵N NMR spectra often have fewer resonances, which can simplify interpretation. polymersynergies.netresearchgate.net

A significant challenge, however, is the potential for severe overlap between the ¹⁵N signals of urea and urethane structures in one-dimensional spectra, which can make unambiguous identification difficult. polymersynergies.netresearchgate.netusda.gov To overcome this, two-dimensional (2D) NMR techniques, such as ¹⁵N-¹H Heteronuclear Correlation (HETCOR), can be used to disperse the overlapping signals and provide clearer structural assignments. polymersynergies.netresearchgate.net

By monitoring the ¹⁵N NMR spectrum during or after polymerization, researchers can track the conversion of the ¹⁵N-labeled isocyanate groups into various chemical structures. Each type of nitrogen-containing linkage (unreacted isocyanate, urethane, urea, biuret) appears at a characteristic chemical shift in the ¹⁵N NMR spectrum. polymersynergies.netresearchgate.netresearchgate.net This allows for the direct observation of the reaction pathways and the quantification of different species within the final polymer.

For example, studies on related ¹⁵N-labeled polymeric diisocyanates (pMDI) reacting with wood components have successfully identified and distinguished between urea and biuret structures. polymersynergies.netresearchgate.net The ability to track the formation of urethane linkages versus side reactions, such as the reaction with water to form ureas, is critical for controlling the final properties of the polyurethane. researchgate.net

Table 1: Representative ¹⁵N NMR Chemical Shifts for Isocyanate-Derived Structures Chemical shifts can vary based on solvent, temperature, and local molecular structure. Data is compiled from studies on related isocyanate systems.

Functional GroupRepresentative ¹⁵N Chemical Shift Range (ppm)Reference
Urea104 - 106 polymersynergies.netresearchgate.net
Urethane105 - 110 researchgate.net
Biuret (CO-NH-R)110 - 120 polymersynergies.net
Biuret (Non-protonated N)~142 polymersynergies.net
Unreacted Isocyanate>200 (relative to N-sulfinylamines) zendy.io

Understanding the degree and nature of cross-linking is fundamental to predicting the mechanical and thermal properties of thermoset polyurethanes. Tolylene 2,4-diisocyanate-¹⁵N₂ is instrumental in elucidating these structures. Branching and cross-linking points, such as allophanate and biuret linkages, contain nitrogen atoms in distinct chemical environments that can be identified by ¹⁵N NMR.

Specifically, the formation of biuret cross-links, resulting from the reaction of an isocyanate with a urea linkage, can be clearly monitored. polymersynergies.netresearchgate.net The ¹⁵N NMR spectra of cured resins show characteristic signals for the non-protonated and protonated nitrogens within the biuret structure, allowing researchers to assess the extent of this important side reaction and cross-linking mechanism. polymersynergies.net Similarly, the formation of isocyanurate rings, another key cross-linking structure, can be characterized by ¹⁵N NMR. acs.org This detailed structural information is essential for tailoring polymer synthesis to achieve desired material performance. researchgate.net

Tracking Incorporation of Isocyanate Units into Polymer Chains

Controlled Polymerization Strategies Using Tolylene 2,4-Diisocyanate-15N2

Modern polymer synthesis increasingly relies on controlled polymerization techniques to create materials with precisely defined architectures, molecular weights, and functionalities. sigmaaldrich.com While often associated with chain-growth methods like Atom Transfer Radical Polymerization (ATRP), principles of control are also applied to step-growth systems and hybrid strategies. sigmaaldrich.comacs.org

Diisocyanates can be employed in these advanced strategies in several ways. For instance, they can serve as coupling agents to attach initiators to a surface for Surface-Initiated Controlled Radical Polymerization (SI-CRP), a method used to grow polymer brushes with tailored properties. acs.org They are also used as cross-linking agents in the synthesis of Single-Chain Polymer Nanoparticles (SCPNs), where an individual polymer chain is collapsed into a nanoparticle through intramolecular bond formation. rsc.org

In these contexts, Tolylene 2,4-diisocyanate-¹⁵N₂ would be a powerful mechanistic probe. By using the ¹⁵N-labeled diisocyanate as the linker or cross-linker and applying the NMR techniques described previously, researchers could:

Monitor the efficiency of the coupling or cross-linking reactions in real-time or post-synthesis.

Quantify the number of cross-links per chain in SCPN formation.

Investigate the kinetics of these complex reactions under various conditions.

Characterize the final structure with a high degree of certainty, confirming that the desired controlled architecture was achieved.

The insights gained from using an isotopically labeled monomer like Tolylene 2,4-diisocyanate-¹⁵N₂ are critical for the rational design and optimization of these sophisticated polymerization processes.

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers allows for the combination of distinct polymer properties into a single material. Tolylene 2,4-diisocyanate is frequently used as a linking or coupling agent in these syntheses due to the differential reactivity of its two isocyanate groups. The isocyanate group at the 4-position is significantly more reactive than the group at the 2-position, allowing for sequential reactions. wikipedia.org

In a typical synthesis of an ABA triblock copolymer, a hydroxyl-terminated polymer (representing the 'B' block) can be reacted with an excess of TDI. The more reactive isocyanate group at the 4-position reacts with the hydroxyl end-groups of the polymer, resulting in an isocyanate-capped prepolymer. Subsequently, a second polymer with appropriate end-groups (the 'A' block) can be introduced to react with the remaining isocyanate group at the 2-position, forming the final block copolymer.

For graft copolymers, a polymer backbone containing hydroxyl or amine functional groups can be reacted with TDI, which then serves as a reactive site to "graft" other polymer chains onto the backbone. For instance, urethane macromonomers can be synthesized by reacting TDI with a polymer diol and then terminated with a reactive molecule like 2-hydroxyethyl methacrylate (B99206) (HEMA). core.ac.uk This macromonomer can then be copolymerized with other monomers to form a graft copolymer with a polyacrylate backbone and polyurethane side chains. core.ac.uk

The incorporation of this compound in these syntheses provides a definitive method for characterizing the resulting complex structures. Solid-state ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy can be used to confirm the chemical identity and bonding environment of the nitrogen atoms within the urethane or urea linkages. researchgate.net This technique allows researchers to distinguish between nitrogen atoms in different chemical environments, confirming the successful grafting or block formation and providing insight into the microstructural arrangement of the polymer chains.

Precision Polymerization for Tailored Material Properties

Precision polymerization aims to control every aspect of a polymer's structure—molecular weight, composition, sequence, and architecture—to achieve highly specific and predictable material properties. The use of well-defined macromonomers and controlled polymerization techniques is central to this goal.

In the context of polyurethanes, TDI is instrumental in creating segmented copolymers consisting of alternating "hard" and "soft" segments. The hard segments, formed from the reaction of TDI with a chain extender like 1,4-butanediol, provide structural integrity and thermal stability, while the soft segments, typically a long-chain polyol, impart flexibility and elastomeric properties. The properties of the final material, such as tensile strength, elasticity, and thermal behavior, are directly influenced by the length, composition, and arrangement of these segments. kpi.uaresearchgate.net

Synthesizing these polymers with TDI-15N2 allows for precise characterization of the hard segments. ¹⁵N NMR spectroscopy can quantify the degree of ordering and hydrogen bonding within the hard domains, which is critical for controlling the phase separation and, consequently, the mechanical properties of the material. researchgate.netkomatsu.jp By analyzing the ¹⁵N chemical shifts, researchers can gain detailed information on the molecular environment of the urethane linkages, which is essential for designing materials with tailored thermal and mechanical responses. This level of precision is crucial for applications requiring specific performance characteristics, such as in biomedical devices or high-performance elastomers. kpi.ua

Degradation Mechanisms of Polyurethane Materials Investigated via ¹⁵N Labeling

Understanding the degradation of polyurethanes is vital for predicting their service life and environmental fate. Isotopic labeling with this compound is a particularly effective strategy for tracing the degradation pathways of the hard segments, which are derived from the diisocyanate. By monitoring the ¹⁵N-labeled fragments using techniques like mass spectrometry or NMR, a clear picture of the bond scission mechanisms can be developed.

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by water. In polyurethanes, the urethane, ester, and urea linkages are most susceptible. The hydrolysis of the urethane bond, which is central to the polymer backbone, is of particular interest. This reaction can revert the urethane into a carbamic acid and an alcohol; the carbamic acid is unstable and typically decomposes further to form an amine and carbon dioxide.

Studies on TDI-based polyurethanes and polyureas have shown that hydrolysis leads to the formation of toluenediamine (TDA). researchgate.netmdpi.com The rate of this degradation is influenced by temperature and pH. mdpi.com By using TDI-15N2 in the synthesis of the polyurethane, the resulting TDA will contain the ¹⁵N label. This allows researchers to unambiguously identify and quantify the diamine product even in a complex mixture of degradation products, confirming that the degradation pathway originates from the scission of the urethane linkage in the hard segment. LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of the degradation products can track the ¹⁵N-labeled TDA, providing precise data on the rate and extent of hydrolysis. researchgate.net

Table 1: Key Products in the Hydrolytic Degradation of a TDI-Based Polyurethane This interactive table shows the primary chemical species formed during the hydrolysis of polyurethane hard segments derived from TDI.

Precursor in PolymerLabeled Atom PositionKey Degradation ProductDetection Method
Urethane LinkageNitrogen (from TDI-15N2)Toluenediamine-15N2 (TDA)HPLC, LC-MS
Urethane LinkageNitrogen (from TDI-15N2)Carbamic Acid-15NIntermediate
Polyol SegmentN/ADiol/PolyolGC-MS, LC-MS
Urethane LinkageCarbonyl CarbonCarbon DioxideGC-MS

Thermal Degradation Processes

The thermal degradation of polyurethanes is a complex, multi-step process. osti.gov For TDI-based polyurethanes, the degradation typically begins with the dissociation of the urethane bonds at temperatures around 200°C. researchgate.netuaeu.ac.ae This can happen through several pathways:

Reversible dissociation back to the original isocyanate (TDI) and alcohol (polyol).

Irreversible dissociation into a primary amine, an alkene, and carbon dioxide. researchgate.net

Further degradation at higher temperatures (above 300°C) leads to the breakdown of the polyol soft segments and other components. researchgate.net

Investigating these processes with TDI-15N2 provides critical insights. By using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), the volatile products from thermal decomposition can be identified. nih.gov If the polymer was synthesized with TDI-15N2, any nitrogen-containing fragments, such as the regenerated TDI or resulting TDA, will be isotopically labeled. This allows for clear differentiation of the degradation products originating from the hard segment versus those from other additives or polymer segments. It helps confirm, for example, that the primary amine formed in the second pathway indeed comes from the original diisocyanate.

Table 2: Nitrogen-Containing Products from Thermal Degradation of TDI-Based Polyurethane at Different Temperatures This interactive table summarizes the primary nitrogen-containing compounds identified via Py-GC/MS at various pyrolysis temperatures, which could be traced using a ¹⁵N label.

Pyrolysis TemperatureKey ¹⁵N-Labeled ProductsImplied Degradation Mechanism
~200-250°CThis compoundReversible urethane bond scission
~350°CToluenediamine-15N2, Isocyanato-toluidine-15N2Irreversible urethane scission, secondary reactions
>450°CAniline-15N, Toluene-15N derivatives, Acetonitrile-15NFragmentation of aromatic ring and side chains

Photolytic Degradation Mechanisms

Photolytic degradation is initiated by the absorption of UV radiation, which can lead to the generation of free radicals and subsequent chain scission and crosslinking. researchgate.net For aromatic polyurethanes like those based on TDI, two primary photochemical reactions are the photo-Fries rearrangement and photo-oxidation.

Photo-oxidation of the urethane linkage can lead to the formation of ketone groups on the polymer backbone, which are themselves susceptible to further photolysis via Norrish type I and II reactions, causing chain cleavage. researchgate.net The degradation process often results in discoloration (yellowing) and a loss of mechanical properties. Studies have shown that the degradation can proceed through the formation of radical intermediates on the polymer chain.

Using TDI-15N2 allows for the precise study of how the nitrogen-containing urethane group is affected. By analyzing the degraded polymer surface and any leached products with sensitive spectroscopic techniques, the transformation of the ¹⁵N-labeled urethane groups can be monitored. This helps to determine whether the C-N or N-H bonds are the primary sites of photochemical attack and to identify the specific ¹⁵N-containing products that are formed, providing a detailed map of the photolytic degradation cascade.

Environmental Transformation Research of Tolylene 2,4 Diisocyanate 15n2

Hydrolysis and Degradation Pathways in Aquatic Systems

The dominant environmental fate of Tolylene 2,4-diisocyanate (TDI) when released into aquatic environments is hydrolysis. cdc.gov TDI reacts with water, leading to the formation of various degradation products. who.int This reaction is a key factor in determining its persistence and potential impact on aquatic ecosystems.

Formation and Fate of Amine Derivatives

The hydrolysis of TDI proceeds through a series of steps. Initially, one of the isocyanate groups reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to form an amine group and carbon dioxide. americanchemistry.com This results in the formation of an amino-isocyanate intermediate. americanchemistry.com

The subsequent reactions determine the final degradation products. The newly formed amine group can react with an isocyanate group of another TDI molecule or the amino-isocyanate intermediate. americanchemistry.com This reaction, which is significantly faster than the initial hydrolysis step, leads to the formation of ureas and ultimately, insoluble polyureas. americanchemistry.comcanada.ca

Alternatively, the second isocyanate group of the amino-isocyanate can also hydrolyze to form a diamine, specifically toluenediamine (TDA). americanchemistry.com However, due to the much faster reaction rate between the amine and isocyanate groups, the formation of polyureas is the predominant pathway. americanchemistry.comcanada.ca Under most environmental conditions, the yield of TDA is low. americanchemistry.comca.gov For instance, in a simulation of a TDI spill in running water, only barely detectable amounts of toluenediamine were found. cchst.ca The resulting polyureas are relatively inert and resistant to further biodegradation. who.int Studies on the hydrolytic stability of TDI-based polyureas have estimated their half-life at 25°C to be in the range of 18,000 to 300,000 years. americanchemistry.comnih.gov

The table below summarizes the primary products of TDI hydrolysis in aquatic systems.

ReactantPrimary ProductSecondary Product
Tolylene 2,4-Diisocyanate-15N2 and WaterPolyureasToluenediamine (TDA)

Influence of pH and Temperature on Degradation Kinetics

The rate of TDI hydrolysis is influenced by physical and chemical conditions such as pH and temperature. The half-life of TDI in water can range from 0.5 seconds to 3 days, depending on factors like pH and water turbidity. who.int

While specific kinetic data for the 15N2 labeled variant is not detailed in the provided results, the general principles of TDI degradation apply. The hydrolysis of the resulting polyureas to form free toluenediamine has been studied at different temperatures (120, 140, and 160°C), showing that the rate of diamine formation follows Arrhenius behavior, indicating a temperature-dependent degradation rate. nih.gov The hydrolysis half-times of these polyureas at buffered pH levels of 4, 7, and 9 were found to be within a factor of two of those in deionized water, suggesting that pH has a less pronounced effect on the degradation of the formed polyureas compared to temperature. nih.gov

Atmospheric Degradation Pathways

When released into the atmosphere, Tolylene 2,4-diisocyanate is expected to exist primarily in the vapor phase due to its vapor pressure. cchst.ca Its atmospheric fate is governed by photochemical reactions.

Photochemical Oxidation Mechanisms

Indirect photolytic degradation is a significant pathway for the atmospheric removal of TDI. canada.ca This process involves the reaction of TDI with photochemically generated hydroxyl radicals. canada.cacchst.ca While TDI is highly reactive with liquid water, its reaction with atmospheric water vapor is not considered a significant degradation pathway. canada.caca.gov Environmental chamber experiments have suggested that TDI emissions are unlikely to contribute to ground-level ozone formation. americanchemistry.com

Reactions with Atmospheric Radicals

The primary atmospheric degradation mechanism for vapor-phase TDI is its reaction with hydroxyl radicals (•OH). canada.canih.gov The estimated atmospheric half-life for this reaction is approximately 1.4 to 1.7 days. canada.cacchst.ca This reaction is considered the main process for the removal of TDI from the atmosphere. nih.gov TDI is not expected to react significantly with other atmospheric photo-oxidative species like ozone. canada.ca

The table below shows the estimated atmospheric half-life of TDI due to reaction with hydroxyl radicals.

Atmospheric ReactantEstimated Half-life
Hydroxyl Radicals (•OH)1.4 - 1.7 days

Biotransformation Processes in Environmental Matrices

The biotransformation of Tolylene 2,4-diisocyanate itself is limited due to its rapid hydrolysis in the presence of water. canada.ca The primary degradation products, polyureas, are highly resistant to further biodegradation. who.int

In the context of biological systems, if TDI is absorbed, it can be metabolized. Studies in rats have shown that TDI can be metabolized to toluenediamine (TDA). nih.gov This transformation is relevant in toxicological assessments but less so for environmental matrices where hydrolysis to polyurea dominates. Biodegradability tests on process wastewaters containing 2,4-toluene diisocyanate have shown limited removal of chemical oxygen demand (COD) and total organic carbon (TOC), at 15% and 23% respectively, indicating poor biodegradability. cchst.ca

Microbial Degradation Pathways

Upon release into the environment, Tolylene 2,4-diisocyanate (TDI) reacts quickly with water, a process known as hydrolysis. This abiotic reaction is the dominant initial transformation step, converting TDI into Toluenediamine (TDA) and inert, insoluble polyureas. diisocyanates.orgcdc.gov Consequently, microbial degradation primarily targets the main soluble hydrolysis product, TDA.

The biodegradation of TDA has been observed in various environmental conditions. Studies using activated sludge have shown that microbial populations can be acclimated to metabolize TDA, often in the presence of other compounds like aniline (B41778) that promote co-metabolism. nih.gov In sludges acclimated for extended periods, a significant increase in respiration rate upon TDA addition was noted, indicating fortuitous metabolism. nih.gov

Research on soil environments has confirmed that TDA isomers are susceptible to microbial degradation. One study utilizing ¹⁴C-labeled TDA demonstrated immediate biodegradation after application to aerobic soil, with recovery of ¹⁴CO₂ indicating mineralization. acs.org The same study noted that autoclaved soil showed negligible ¹⁴CO₂ production, confirming that the degradation was a biological process. acs.org However, other reports suggest that TDA is not readily biodegradable in standard tests, indicating that factors like microbial community adaptation and the presence of other substrates are critical. acs.orgnih.gov For instance, a Japanese MITI test showed 0% of the Theoretical BOD for 2,4-Toluenediamine after four weeks, suggesting low biodegradability in unacclimated aqueous environments. nih.gov

Table 1: Research Findings on Microbial Degradation of Toluenediamine (TDA)

Study Focus Microorganism/System Key Findings Reference
Biodegradation in Activated Sludge Activated sludge acclimated with aniline and TDA TDA was metabolized fortuitously; degradation rate was first-order with respect to TDA concentration at <5 mg/L. nih.gov
Biodegradation in Soil Aerobic soil microorganisms ¹⁴C-labeled 2,4-TDA and 2,6-TDA showed immediate biodegradation with recovery of ¹⁴CO₂. acs.org
Industrial Wastewater Treatment Immobilized microbial populations TDA mixed with other chemicals was effectively biodegraded in packed bed reactors. acs.org
Fungal Degradation Thielevia sp. (fungus) The fungus was found to be faster at degrading 2,4-TDA compared to bacteria when TDA was the sole carbon source. aensiweb.net
Standard Biodegradability Test Unspecified (Japanese MITI test) 0% of Theoretical BOD was achieved in 4 weeks, indicating low inherent biodegradability in that specific test. nih.gov

Enzymatic Transformations

Direct enzymatic transformation of the highly reactive TDI molecule is unlikely in the environment due to its rapid, non-enzymatic hydrolysis. cdc.gov Instead, enzymatic processes are relevant to the degradation of the polymeric products formed from TDI hydrolysis, namely polyurethanes and polyureas, as well as the further transformation of TDA.

The enzymatic cleavage of the urethane (B1682113) bonds within polyurethane polymers is a key area of research for plastics recycling and biodegradation. Specific enzymes, termed "urethanases," have been identified that can break down polyurethane structures, releasing their constituent monomers, including TDA. google.com Research has identified urethanases from the GatA and Aes enzyme families capable of this cleavage. google.com

Fungi are also known to produce enzymes capable of degrading polyurethane materials. For example, the fungus Trametes versicolor has been studied for its ability to facilitate the degradation of polyurethane foam and subsequently remove the released TDA from the solution. aensiweb.net This indicates a two-step process where extracellular enzymes first depolymerize the material, after which the organism can process the resulting aromatic amines. Recent research focuses on a three-step recycling concept: enzymatic decomposition of polyurethane, separation of valuable amines like TDA, and fermentation of the remaining components. tandfonline.comresearchgate.net

Table 2: Research Findings on Enzymatic Transformation of TDI-Derived Products

Process Enzyme/Organism Substrate Products Reference
Polyurethane Cleavage Urethanases (GatA, Aes families) Polyurethane polymers Toluenediamine (TDA) and other monomers google.com
Polyurethane Foam Degradation Trametes versicolor (fungus) Polyurethane Foam (PUF) Toluenediamine (TDA) and other residuals aensiweb.net
PU Recycling Concept Oxidoreductases or hydrolases Polyurethane (PU) TDA, 4,4'-methylenedianiline (B154101) (MDA), isophoronediamine (IPDA), diols, adipic acid tandfonline.com

Modeling Environmental Persistence and Distribution of Nitrogen-Containing Degradation Products

Modeling the environmental fate of TDI is complex due to its high reactivity. The parent compound is not persistent, rapidly transforming into two main classes of nitrogen-containing degradation products: Toluenediamine (TDA) and polyureas. diisocyanates.orgcdc.gov The persistence and distribution of these products differ significantly.

Toluenediamine (TDA): TDA is water-soluble and has the potential to be mobile in aquatic and soil environments. researchgate.net However, its biodegradation is generally slow, making it moderately persistent. nih.govcanada.ca Fugacity modeling (Level III) provides estimates of how TDA partitions between environmental compartments. For TDA isomers, models predict a near-equal distribution between soil (approx. 51-52%) and water (approx. 48%), with negligible amounts partitioning to air or sediment. oecd.org Models have also been developed to estimate the concentration of TDA in rivers following a potential spill of TDI, predicting that while a maximum concentration of 30 mg/L is achievable in lab experiments, actual river concentrations would likely be orders of magnitude lower. researchgate.net

Polyureas: Polyureas are the predominant final product of TDI hydrolysis in the environment. americanchemistry.com These solids are characterized by their extreme stability and lack of biodegradability. canada.ca Modeling and experimental studies on the hydrolysis of TDI-based polyurea estimate its half-life to be exceptionally long, ranging from 18,000 to 300,000 years at 25°C. americanchemistry.com Due to their inert and insoluble nature, polyureas are expected to remain immobile in soil and sediment, showing little to no further distribution or degradation over meaningful timescales. canada.caamericanchemistry.com

Table 3: Modeled Persistence and Distribution of Nitrogen-Containing Degradation Products

Degradation Product Key Characteristic Finding Reference

| Toluenediamine (TDA) | Environmental Distribution (Fugacity Model) | Water: ~48% Soil: ~52% Air/Sediment: <0.1% | oecd.org | | | Persistence | Not readily biodegradable; moderately persistent. | nih.govcanada.ca | | Polyurea | Persistence (Hydrolysis Half-Life) | 18,000 to 300,000 years | americanchemistry.com | | | Environmental Fate | Considered biologically inert and immobile in soil and sediment. | diisocyanates.orgcanada.ca |

Future Research Directions and Unresolved Academic Questions

Development of Green and Sustainable Synthetic Routes for 15N-Labeled Diisocyanates

The current synthesis of isocyanates often involves hazardous materials like phosgene (B1210022). acs.orgrsc.org Consequently, a major thrust in future research is the development of "green" and sustainable synthetic pathways for 15N-labeled diisocyanates. This involves exploring alternative, less toxic reagents and more environmentally benign reaction conditions. patsnap.comnih.gov

One promising avenue is the use of bio-based raw materials derived from renewable resources, which can reduce the carbon footprint of production. patsnap.com Research is ongoing to develop non-isocyanate polyurethane (NIPU) routes, such as those using cyclic carbonates and amines, which eliminate the need for toxic isocyanates altogether. patsnap.comnih.gov Life cycle assessments of these alternative routes are crucial to quantify their environmental benefits, with some studies indicating significant reductions in global warming potential and human toxicity. patsnap.com The Staudinger-Aza Wittig (SAW) sequence, which utilizes an azide (B81097) and CO2, represents a milder, more environmentally friendly method for producing isocyanates, including isotopically labeled variants. rsc.org

In-Situ Mechanistic Studies of Isocyanate Reactions Using Advanced Spectroscopic Techniques

Understanding the intricate mechanisms of isocyanate reactions is paramount for controlling polymer properties. The use of advanced spectroscopic techniques for in-situ studies is a key research direction. 15N NMR spectroscopy, in particular, has proven to be more effective than 13C NMR for identifying various isocyanate derivatives, despite the better signal-to-noise ratio of the latter. researchgate.net

Low-temperature 31P and 15N NMR spectroscopy, combined with computational chemistry, has been instrumental in studying the oligomerization of aliphatic isocyanates. researchgate.net These techniques allow for the direct observation and characterization of transient catalytic intermediates, providing crucial insights into reaction mechanisms. researchgate.net For instance, experiments with 15N-labeled isocyanates have helped to re-evaluate and correctly assign the structure of key intermediates in phosphine-catalyzed cyclooligomerization reactions. researchgate.net Future work will likely involve the application of these in-situ techniques to more complex systems and under a wider range of reaction conditions to further elucidate the kinetics and thermodynamics of polyurethane formation.

Application of Artificial Intelligence and Machine Learning in Predicting Isocyanate Reactivity

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical reactivity. magritek.comacs.org These computational tools can be trained on existing experimental data to predict the reactivity of new isocyanate compounds and reaction conditions, thereby accelerating the discovery of novel materials and optimizing synthetic processes. mdpi.comrsc.org

ML algorithms can be used to develop predictive models for various aspects of isocyanate chemistry, from reaction kinetics to the final properties of the resulting polymers. mdpi.comrsc.org For example, neural networks can be trained to predict the reactivity of a vast number of reaction combinations with high accuracy, leading to the discovery of new and unpredictable chemical transformations. magritek.comacs.org By correlating predicted reactivity with experimental outcomes, researchers can gain a deeper understanding of the factors that govern isocyanate reactivity and design more efficient synthetic strategies. acs.org This data-driven approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error experimentation. rsc.org

Interdisciplinary Research on Novel Polymeric Materials and Their Formation Pathways

The development of novel polymeric materials with tailored properties requires an interdisciplinary approach that combines expertise in polymer chemistry, materials science, and physics. klinger-lab.deresearchgate.netresearchgate.net The unique structural properties of polymers derived from labeled diisocyanates, such as Tolylene 2,4-diisocyanate-15N2, offer opportunities to create materials with advanced functionalities.

Future research will focus on designing and synthesizing complex macromolecular systems, including cyclic and hyperbranched polymers, and studying their physical properties. klinger-lab.deresearchgate.net Understanding the relationship between the molecular structure of the polymer building blocks and the final material properties is a key challenge. klinger-lab.de This involves investigating the mechanisms of polymerization that lead to specific architectures and exploring how these architectures influence the material's performance in various applications. The collaboration between synthetic chemists, who can create these complex polymers, and physicists, who can characterize their properties, is essential for advancing this field.

Advanced Environmental Fate Modeling Integrating Isotopic Data

The environmental fate of diisocyanates is a significant concern due to their reactivity and potential toxicity. epa.govnih.govwho.int Advanced environmental fate models that integrate isotopic data can provide a more accurate assessment of the transport, degradation, and ultimate fate of these compounds in the environment. iaea.orgeisunb.com

Isotopically labeled compounds like this compound are invaluable for tracing the movement and transformation of diisocyanates in various environmental compartments. iaea.org Hydrolysis is a primary degradation pathway for isocyanates in water, leading to the formation of relatively inert polyureas. epa.govwho.intcdc.gov However, the low water solubility of many isocyanates can limit the effectiveness of this process. epa.gov Atmospheric degradation, primarily through reaction with hydroxyl radicals, is another important fate process. nih.gov

By incorporating isotopic data into environmental models, researchers can better validate model predictions and improve their accuracy. iaea.orgepa.gov This allows for a more comprehensive understanding of the environmental risks associated with diisocyanate use and can inform the development of more sustainable and environmentally friendly alternatives. epa.govresearchgate.net

Q & A

Q. What are the critical handling and storage precautions for Tolylene 2,4-Diisocyanate-15N2 to ensure experimental safety?

  • Methodological Answer :
    • Storage : Store in airtight containers at 0–6°C to prevent degradation or polymerization . Avoid exposure to moisture, heat (>120°C), and incompatible materials (e.g., strong oxidizers, amines, alcohols) due to violent reactions .
    • Handling : Use chemical fume hoods with local exhaust ventilation. Wear PPE including nitrile gloves (JIS T 8116 standard), organic-vapor respirators (JIS T 8152), and safety goggles . Conduct regular air monitoring to ensure vapor concentrations remain below 0.4–2 ppm (odor threshold) .
    • Emergency Protocols : For spills, use inert absorbents (e.g., sand) and avoid water, which generates toxic CO2 gas .

Q. How can isotopic labeling (15N2) in Tolylene 2,4-Diisocyanate be verified analytically?

  • Methodological Answer :
    • Mass Spectrometry (MS) : Use high-resolution LC-MS to confirm isotopic enrichment by comparing the molecular ion peak (M<sup>+</sup>) with unlabeled analogs. The 15N2 isotope shifts the m/z ratio by +2 .
    • Nuclear Magnetic Resonance (NMR) : Analyze <sup>15</sup>N NMR spectra (referencing at 0 ppm for NH4NO3) to detect isotopic substitution in the isocyanate groups .

Advanced Research Questions

Q. How can researchers mitigate side reactions during polyurethane synthesis using this compound?

  • Methodological Answer :
    • Reaction Design : Maintain strict stoichiometric control (NCO:OH ratio) to prevent unreacted isocyanate groups, which can hydrolyze to toxic toluenediamine . Use dibutyltin dilaurate (0.1–0.5 wt%) as a catalyst to enhance selectivity for urethane bond formation over urea .
    • Moisture Control : Pre-dry solvents (e.g., chloroform) over molecular sieves and conduct reactions under inert gas (N2/Ar) to minimize hydrolysis .

Q. How should contradictory data on physical properties (e.g., boiling point) be resolved in literature?

  • Methodological Answer :
    • Case Study : reports conflicting boiling points (251°C vs. 115–120°C). Validate via differential scanning calorimetry (DSC) under controlled pressure (e.g., reduced pressure for lower bp). Cross-reference with NIST Chemistry WebBook data .
    • Hypothesis : Discrepancies may arise from isomer mixtures (e.g., 2,4- and 2,6-TDI) or impurities. Use GC-MS to confirm isomer purity (>98% by GC) .

Q. What experimental strategies optimize the stability of this compound in long-term polymer studies?

  • Methodological Answer :
    • Stabilizers : Add UV inhibitors (e.g., hindered amines) to prevent light-induced degradation .
    • Accelerated Aging Tests : Expose samples to 40°C/75% RH for 6 months and monitor NCO content via titration (ASTM D2572) .
    • Polymer Blending : Incorporate bi-soft segments (e.g., polypropylene glycol) to reduce crystallinity and enhance hydrolytic resistance .

Methodological Challenges in Data Interpretation

Q. How can researchers differentiate between occupational exposure biomarkers for this compound and its metabolites?

  • Methodological Answer :
    • Biomonitoring : Analyze urinary toluenediamine-15N2 metabolites via LC-MS/MS with isotope dilution. Use deuterated internal standards (e.g., 2,4-toluenediamine-d3) to correct for matrix effects .
    • Kinetic Studies : Track 15N2 isotopic labels in hydrolyzed metabolites over time to distinguish between acute and chronic exposure .

Q. What are the limitations of using this compound in supramolecular polymer systems?

  • Methodological Answer :
    • Reactivity : The isocyanate group’s high electrophilicity limits compatibility with nucleophilic monomers (e.g., amines). Use blocking agents (e.g., uretdiones) to temporarily deactivate NCO groups during synthesis .
    • Characterization : Employ small-angle X-ray scattering (SAXS) to monitor self-assembly dynamics and confirm hydrogen-bonding interactions in urea linkages .

Safety and Regulatory Compliance

Q. How should researchers design protocols for handling acute inhalation exposure?

  • Methodological Answer :
    • Immediate Response : Move the victim to fresh air; administer bronchodilators (e.g., salbutamol) if asthma-like symptoms develop. Note that symptom onset may be delayed by hours .
    • Medical Monitoring : Conduct spirometry tests post-exposure to assess lung function decline, even in asymptomatic cases .

Q. What are the ecotoxicological risks of this compound in laboratory wastewater?

  • Methodological Answer :
    • Treatment : Neutralize wastewater with 10% NaOH to hydrolyze residual isocyanate to toluenediamine, then adsorb onto activated carbon .
    • Testing : Use Daphnia magna acute toxicity assays (OECD 202) to confirm LC50 >100 mg/L, complying with EU REACH thresholds .

Advanced Synthesis and Modification

Q. How can isotopic labeling improve mechanistic studies of Tolylene 2,4-Diisocyanate in polymer networks?

  • Methodological Answer :
    • Tracer Studies : Use 15N2-labeled isocyanate to track crosslinking efficiency via solid-state NMR, correlating with mechanical properties (e.g., tensile modulus) .
    • Degradation Analysis : Monitor 15N release during hydrolytic/oxidative degradation to identify weak points in polymer backbones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.